15-Methylhexadec-5-enoic acid
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Overview
Description
15-Methylhexadec-5-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 5th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methylhexadec-5-enoic acid can be achieved through several methods. One common approach involves the Wittig reaction, where 4-methyl-1-pentyltriphenylphosphonium bromide reacts with 10-bromodecanal to yield the desired product . Another method involves the acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second acetylide coupling to a short-chain iso bromoalkane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
15-Methylhexadec-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid (H2SO4) for esterification and amidation.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
15-Methylhexadec-5-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 15-Methylhexadec-5-enoic acid involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(Z)-15-Methyl-10-hexadecenoic acid: Another monounsaturated fatty acid with a similar structure but a different position of the double bond.
(Z)-13-Methyl-8-tetradecenoic acid: A shorter chain fatty acid with a methyl branch and a double bond.
Uniqueness
15-Methylhexadec-5-enoic acid is unique due to its specific branching and double bond position, which confer distinct chemical and biological properties. Its potential as a biomarker and topoisomerase I inhibitor highlights its significance in scientific research.
Properties
CAS No. |
77900-90-4 |
---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
15-methylhexadec-5-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h7,9,16H,3-6,8,10-15H2,1-2H3,(H,18,19) |
InChI Key |
KOXAKZDNAILUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
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